Cas no 70724-67-3 (N-(piperidin-4-yl)butanamide)

N-(piperidin-4-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(piperidin-4-yl)butyramide
- Butanamide, N-4-piperidinyl-
- N-(piperidin-4-yl)butanamide
-
- インチ: 1S/C9H18N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3,(H,11,12)
- InChIKey: XWDRSWSDSOSFLI-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCNCC1)(=O)CCC
N-(piperidin-4-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038949-1g |
N-(Piperidin-4-yl)butanamide |
70724-67-3 | 98% | 1g |
¥3325.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558763-1g |
N-(piperidin-4-yl)butyramide |
70724-67-3 | 98% | 1g |
¥3876 | 2023-03-10 | |
Enamine | EN300-57976-1.0g |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 1g |
$671.0 | 2023-06-08 | ||
Ambeed | A1113566-1g |
N-(Piperidin-4-yl)butanamide |
70724-67-3 | 98% | 1g |
$484.0 | 2024-04-17 | |
Enamine | EN300-57976-0.1g |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 0.1g |
$591.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-5g |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 95% | 5g |
¥9425.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-250.0mg |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 95% | 250.0mg |
¥1134.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-1.0g |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 95% | 1.0g |
¥2831.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-5.0g |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 95% | 5.0g |
¥8483.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-10g |
N-(piperidin-4-yl)butanamide |
70724-67-3 | 95% | 10g |
¥13975.0 | 2024-04-17 |
N-(piperidin-4-yl)butanamide 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
N-(piperidin-4-yl)butanamideに関する追加情報
Professional Introduction to N-(piperidin-4-yl)butanamide (CAS No. 70724-67-3)
N-(piperidin-4-yl)butanamide, identified by the Chemical Abstracts Service Number (CAS No.) 70724-67-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The piperidine moiety, a six-membered heterocyclic amine, is known for its versatility in medicinal chemistry, often contributing to the pharmacological activity and solubility of bioactive molecules.
The structural framework of N-(piperidin-4-yl)butanamide consists of a butanamide group linked to a piperidine ring at the fourth position. This configuration imparts specific electronic and steric properties that make it a valuable scaffold for designing novel therapeutic agents. The amide bond in the molecule not only influences its chemical reactivity but also plays a crucial role in its interaction with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of N-(piperidin-4-yl)butanamide. Research studies have highlighted its potential role in modulating various biological pathways, particularly those involving neurotransmitter systems. The piperidine ring is known to enhance binding affinity and selectivity, making it an attractive moiety for developing drugs that target central nervous system (CNS) disorders. Preliminary findings suggest that this compound may exhibit properties relevant to treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
One of the most compelling aspects of N-(piperidin-4-yl)butanamide is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications, enabling chemists to explore diverse derivatives with tailored pharmacological profiles. This flexibility has opened up new avenues for drug discovery, particularly in the realm of structure-activity relationship (SAR) studies. Researchers have been able to systematically alter various parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.
The compound's solubility profile is another critical factor that contributes to its pharmaceutical relevance. N-(piperidin-4-yl)butanamide exhibits reasonable solubility in both water and organic solvents, which is advantageous for formulating drug candidates that require oral or parenteral administration. This characteristic ensures that the compound can be effectively delivered to target tissues without significant issues related to bioavailability or formulation stability.
Advances in computational chemistry have further enhanced the understanding of N-(piperidin-4-yl)butanamide's interactions with biological targets. Molecular docking studies have been instrumental in predicting how this compound might bind to specific proteins and enzymes involved in disease pathways. These computational approaches have complemented experimental efforts, providing insights that guide the design of more effective drug candidates.
In clinical research, N-(piperidin-4-yl)butanamide has been investigated as a potential lead compound for several therapeutic indications. Early-phase trials have demonstrated promising results in animal models, suggesting that it may have therapeutic efficacy comparable to existing treatments but with improved tolerability or reduced side effects. These findings have generated excitement within the pharmaceutical industry and underscore the importance of continued research into this compound.
The synthesis of N-(piperidin-4-yl)butanamide involves well-established organic reactions, including amide bond formation and nucleophilic substitution at the piperidine ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development.
The future prospects for N-(piperidin-4-yl)butanamide are bright, with ongoing research aimed at expanding its therapeutic applications. Efforts are underway to develop novel derivatives that exhibit enhanced pharmacological activity and reduced toxicity. Additionally, studies are exploring its potential use in combination therapies, where it may synergize with other drugs to achieve better treatment outcomes.
In conclusion, N-(piperidin-4-yl)butanamide strong>(CAS No. 70724-67-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like N-(< strong>piperidin - 4 - yl strong>)b ut an am ide are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
70724-67-3 (N-(piperidin-4-yl)butanamide) 関連製品
- 898408-33-8(7-butyl-8-{4-(4-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1594605-40-9(4-Bromo-5?-chloro-2-fluoroacetophenone)
- 443965-64-8(N-(4-Biphenylyl)-9-phenanthrenamine)
- 62756-43-8(7-hydroxy-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexan-4-one)
- 336879-75-5(<br>4-Methyl-5-methylene-4-[2-(2,6,6-trimethyl-cyclohex-1-enyl)-ethyl]-[1,3]dio xolan-2-one)
- 22360-00-5(5H-Benzocyclohepten-5-one, 6-bromo-)
- 1784521-12-5(5-(Tert-Butyl)-1H-indazole-3-carboxylic acid)
- 1804459-89-9(2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde)
- 2227843-10-7(tert-butyl N-{3-(3R)-3-aminobutyl-4-methoxyphenyl}carbamate)
- 15513-94-7(Vanadium iodide (VI3))
